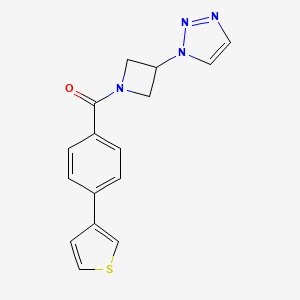

![molecular formula C23H20N4OS B2578199 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide CAS No. 849826-00-2](/img/structure/B2578199.png)

2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

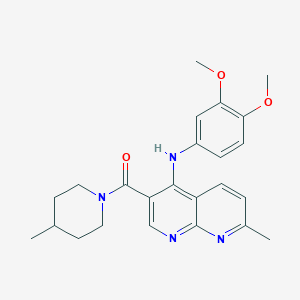

The compound “2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide” is a complex organic molecule. It is a derivative of pyrido[1,2-a]benzimidazole . The compound has been studied for its potential anticancer properties .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the pyrido[1,2-a]benzimidazole ring and the introduction of the cyano and propyl groups . The exact method of synthesis can vary depending on the specific requirements of the research .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole ring, a cyano group, a propyl group, a sulfanyl group, and a phenylacetamide group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound’s benzimidazole ring and cyano group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound have been reported. For example, its melting point is between 267–269°C . Its molecular formula is C24H19F3N4OS, and it has an average mass of 468.494 Da .Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Activities

Benzimidazole derivatives have shown significant promise as antimicrobial and antiprotozoal agents. For instance, novel structures derived from benzimidazole have been identified as potent and selective against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds, including a prototype carbamate, have demonstrated low minimal inhibition concentrations (MIC) against a variety of H. pylori strains, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Additionally, benzimidazole derivatives have been synthesized with antimicrobial properties against a broad spectrum of bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Gouda et al., 2010).

Cytotoxic and Antitumor Properties

Certain benzimidazole derivatives have been explored for their cytotoxic and antitumor activities. For example, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives demonstrated excellent activity against a panel of microorganisms and showed good cytotoxic activities, suggesting their potential in cancer treatment (Devi et al., 2022).

Synthetic Methodologies and Chemical Properties

Research on benzimidazole derivatives also focuses on developing novel synthetic methodologies and exploring their chemical properties. For instance, studies have synthesized various benzimidazole derivatives to evaluate their biological activities, such as antimicrobial and cytotoxic effects, highlighting the versatility of these compounds in drug development and chemical synthesis (Dawood et al., 2011).

Propiedades

IUPAC Name |

2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4OS/c1-2-8-16-13-22(29-15-21(28)25-17-9-4-3-5-10-17)27-20-12-7-6-11-19(20)26-23(27)18(16)14-24/h3-7,9-13H,2,8,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYAJWISGMLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

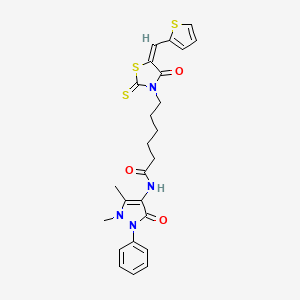

![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)

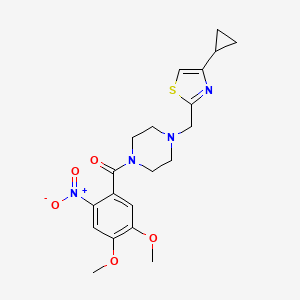

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

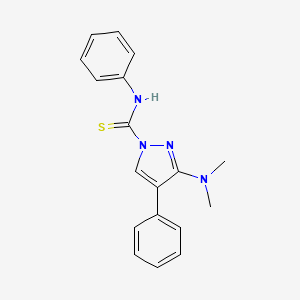

![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578131.png)

amine hydrochloride](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)